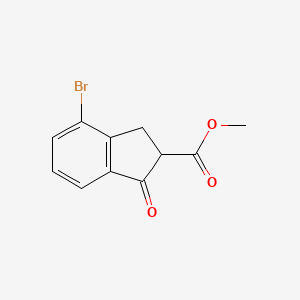

methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

CAS No.:

Cat. No.: VC16238059

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrO3 |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |

| Standard InChI | InChI=1S/C11H9BrO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3 |

| Standard InChI Key | AIBGSRXWMDGIAM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC2=C(C1=O)C=CC=C2Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a dihydroindene scaffold—a bicyclic system comprising a six-membered aromatic ring fused to a five-membered non-aromatic ring. The bromine atom at position 4 introduces steric and electronic effects that influence reactivity, while the methyl ester at position 2 enhances solubility in organic solvents. Key structural features include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |

| Molecular Formula | C₁₁H₉BrO₃ | |

| Molecular Weight | 269.09 g/mol | |

| Canonical SMILES | COC(=O)C1CC2=C(C=CC(=C2)Br)C1=O |

The presence of both electron-withdrawing (bromine, ketone) and electron-donating (ester) groups creates a polarized electronic environment, enabling diverse reaction pathways.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves bromination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. VulcanChem reports a two-step process:

-

Bromination: Reacting the parent indene derivative with bromine (Br₂) in dichloromethane at 0–5°C for 4–6 hours.

-

Esterification: Treating the intermediate with methanol and catalytic sulfuric acid under reflux.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0–5°C, 4–6 hrs | 68–72% |

| Esterification | MeOH, H₂SO₄, reflux, 12 hrs | 85–90% |

Industrial Scalability

While lab-scale synthesis is well-established, industrial production faces challenges in regioselective bromination. Continuous flow reactors and automated purification systems may improve yield and purity for kilogram-scale batches.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to polycyclic architectures. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces methyl 4-phenyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in 78% yield.

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions (e.g., NaOH in THF/H₂O), yielding 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. This carboxylic acid derivative serves as a precursor for amide couplings in drug discovery.

Applications in Medicinal Chemistry

Serotonin Receptor Targeting

A 2022 study (PMC8942385) explored methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a scaffold for 5-HT₇ receptor ligands. Researchers synthesized enantiomers via chiral chromatography but observed rapid racemization (t₁/₂ = 2.3 hours at pH 7.4), limiting in vivo utility .

| Parameter | Value |

|---|---|

| Binding Affinity (5-HT₇) | Kᵢ = 14 nM |

| Racemization Half-Life | 2.3 hours (pH 7.4) |

Future Directions

Stabilizing Enantiomers

Incorporating bulky substituents adjacent to the stereocenter may hinder racemization, as suggested by PMC8942385’s failed attempts with carboxyethyl analogs .

Green Chemistry Approaches

Exploring biocatalytic bromination or solvent-free esterification could align synthesis with sustainable practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume